molecular formula C20H25NO3 B3055777 N,N-Bis(3-phenoxypropyl)acetamide CAS No. 66827-57-4

N,N-Bis(3-phenoxypropyl)acetamide

Cat. No.: B3055777
CAS No.: 66827-57-4
M. Wt: 327.4 g/mol
InChI Key: UKHGLUTXGUVOOV-UHFFFAOYSA-N
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Description

N,N-Bis(3-phenoxypropyl)acetamide is an organic compound with the molecular formula C20H25NO3. It is known for its unique chemical structure, which includes two phenoxypropyl groups attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3-phenoxypropyl)acetamide typically involves the reaction of 3-phenoxypropylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-phenoxypropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropyl ketones, while reduction could produce phenoxypropylamines .

Scientific Research Applications

N,N-Bis(3-phenoxypropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(3-phenoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(3-phenoxypropyl)acetamide is unique due to its phenoxypropyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, stability, and potential interactions with biological targets compared to other acetamide derivatives .

Properties

IUPAC Name

N,N-bis(3-phenoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-18(22)21(14-8-16-23-19-10-4-2-5-11-19)15-9-17-24-20-12-6-3-7-13-20/h2-7,10-13H,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHGLUTXGUVOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCOC1=CC=CC=C1)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216941
Record name Acetamide, N,N-bis(3-phenoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66827-57-4
Record name Acetamide, N,N-bis(3-phenoxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066827574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N-bis(3-phenoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Bis(3-phenoxypropyl)acetamide
N,N-Bis(3-phenoxypropyl)acetamide
N,N-Bis(3-phenoxypropyl)acetamide
N,N-Bis(3-phenoxypropyl)acetamide
N,N-Bis(3-phenoxypropyl)acetamide
N,N-Bis(3-phenoxypropyl)acetamide

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